molecular formula C19H22FN3O3 B2401669 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 439111-51-0

4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2401669
CAS RN: 439111-51-0
M. Wt: 359.401
InChI Key: VYLPSUIFWRSFDB-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as FP-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antitumor Activity

  • Compounds structurally related to 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide have shown promising results in inhibiting the proliferation of cancer cell lines. Research indicates that these compounds could be potential candidates in cancer treatment due to their antitumor properties Xuechen Hao et al., 2017; Jiu-Fu Lu et al., 2017; X. Ji et al., 2018.

Gastrokinetic Activity

  • Benzamide derivatives, including those with a morpholine group similar to 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, have demonstrated significant gastrokinetic activity. These compounds have shown potential in enhancing gastric emptying, offering a pathway for gastrointestinal disorder treatments S. Kato et al., 1992.

Antimicrobial Activity

  • Similar compounds have shown notable antimicrobial properties. For instance, sulfonamides and carbamates derived from morpholinoaniline, a structural analogue, have exhibited potent antimicrobial activity against various bacterial and fungal strains. This suggests a potential role in developing new antimicrobial agents D. B. Janakiramudu et al., 2017.

Synthesis of Biologically Active Compounds

  • Compounds with a structure akin to 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide have been used as intermediates in the synthesis of various biologically active compounds, indicating their importance in pharmaceutical research and drug development Linxiao Wang et al., 2016.

Cytotoxicity Against Cancer Cells

  • Derivatives of this compound have been evaluated for their cytotoxic activity against cancer cells, with several showing promising results. This highlights their potential use in cancer therapy Ashraf S. Hassan et al., 2014; J. Lu et al., 2021.

properties

IUPAC Name

4-(4-fluorobenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-16-4-2-14(3-5-16)18(24)15-12-17(22-13-15)19(25)21-6-1-7-23-8-10-26-11-9-23/h2-5,12-13,22H,1,6-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLPSUIFWRSFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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